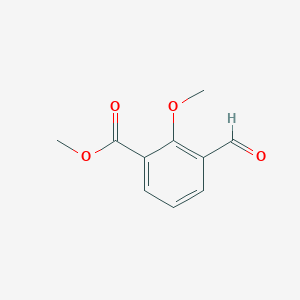
3-Formyl-2-méthoxybenzoate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-formyl-2-methoxybenzoate: is an organic compound with the molecular formula C10H10O4 . It is a substituted aromatic compound that serves as a versatile building block in organic synthesis. The structure comprises a benzene ring with three substituents: a methoxy group at position 2, a formyl group at position 3, and a methyl ester group at position 1 .
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds .
Biology:
- Utilized in the study of enzyme-catalyzed reactions involving aromatic compounds.
- Acts as a probe to investigate biochemical pathways involving aromatic aldehydes and esters .
Medicine:
- Explored for its potential pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties .
Industry:
- Employed in the production of fine chemicals and specialty chemicals.
- Used in the formulation of various industrial products requiring aromatic aldehydes and esters .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
Formylation of Salicylic Acid Followed by Methylation:
Starting Material: Salicylic acid
Reagents: Methanesulfonic acid, Hexamethylenetetramine
Conditions: Duff reaction in methanesulfonic acid
-
Methylation of Salicylic Acid Followed by Formylation:
Reagents: Dimethyl sulfate, Potassium carbonate, Methanesulfonic acid, Hexamethylenetetramine
Conditions: Methylation in acetone, followed by Duff reaction in methanesulfonic acid.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Conditions: Typically carried out in acidic or basic medium
Products: Oxidation of the formyl group to a carboxylic acid.
-
Reduction:
Reagents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Conditions: Usually performed in anhydrous solvents
Products: Reduction of the formyl group to a hydroxymethyl group.
-
Substitution:
Reagents: Various nucleophiles or electrophiles depending on the desired substitution
Conditions: Can be carried out under acidic, basic, or neutral conditions
Mécanisme D'action
The mechanism of action of Methyl 3-formyl-2-methoxybenzoate involves its interaction with molecular targets through its functional groups. The formyl group can undergo nucleophilic addition reactions, while the methoxy and ester groups can participate in various substitution and elimination reactions. These interactions can modulate biochemical pathways and enzyme activities, leading to its observed effects in biological systems .
Comparaison Avec Des Composés Similaires
-
Methyl 2-methoxybenzoate (Methyl o-anisate):
- Similar structure but lacks the formyl group.
- Used in organic synthesis and as a flavoring agent .
-
Methyl 4-methoxybenzoate:
- Similar structure with the methoxy group at position 4.
- Employed in the synthesis of pharmaceuticals and as a fragrance component .
Uniqueness:
Propriétés
IUPAC Name |
methyl 3-formyl-2-methoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-9-7(6-11)4-3-5-8(9)10(12)14-2/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIXZSDQNCRNMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)OC)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid](/img/structure/B2374503.png)
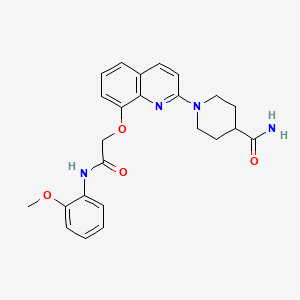
![N-(4-fluorophenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2374505.png)
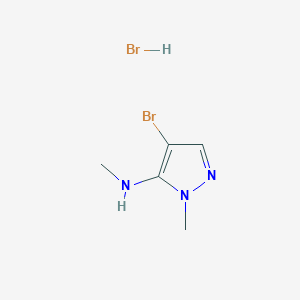
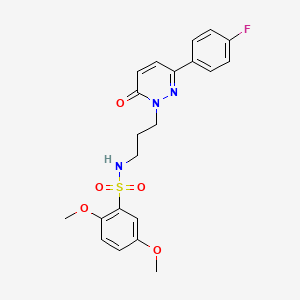
![5-(4-ethylphenyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2374510.png)
![1-(2,6-Difluorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2374512.png)
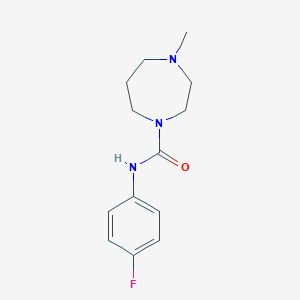
![1-[(1R,2R)-2-(2-chlorophenyl)cyclopropyl]ethanone](/img/structure/B2374514.png)
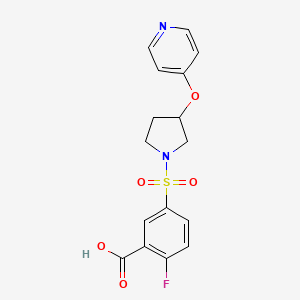
![6,15-dibromo-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B2374517.png)
![N-[6-(PIPERIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B2374520.png)
![3-Chloro-6-[(2-chlorophenyl)methyl]pyridazine](/img/structure/B2374521.png)
![4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE](/img/structure/B2374523.png)
